molecular formula C17H16N2O2S2 B13917390 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide

Cat. No.: B13917390
M. Wt: 344.5 g/mol
InChI Key: BDNABQXVYLDCOY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is unique due to the presence of both a benzothiazole ring and a naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,14-10-9-12-5-1-2-6-13(12)11-14)19-17-18-15-7-3-4-8-16(15)22-17/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19)

InChI Key

BDNABQXVYLDCOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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